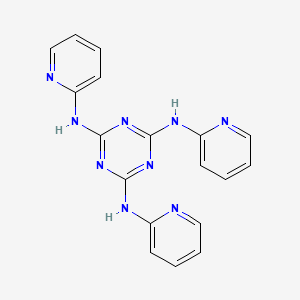
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three pyridine groups, making it a highly versatile molecule.
Métodos De Preparación
The synthesis of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine typically involves the sequential nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process can be summarized as follows :
Step 1: Cyanuric chloride is reacted with pyridine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate undergoes further substitution with additional pyridine molecules to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Aplicaciones Científicas De Investigación
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
Comparación Con Compuestos Similares
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with distinct properties and uses.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in the formation of coordination polymers and MOFs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C18H15N9 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
Clave InChI |
XTWCCTFKPZDWAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


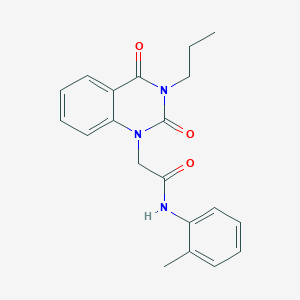
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)

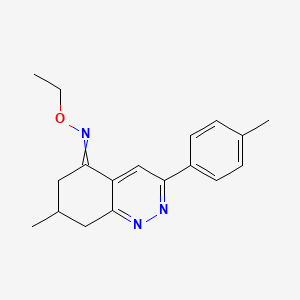
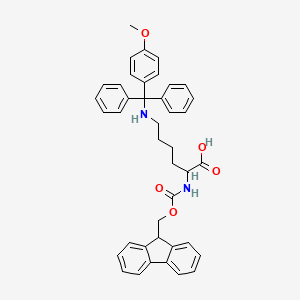

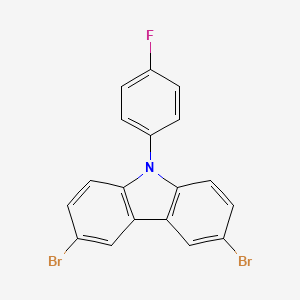
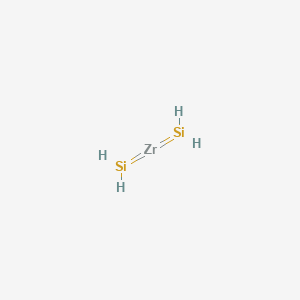
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)
![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)

![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)

![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
